N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds involves coupling reactions of halogen-substituted imidazo[1,2-a]pyridines or pyridines with urea derivatives. For example, the synthesis of a closely related compound, N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, was achieved through the coupling of N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide and 1-(tert-butyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (Chen et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as 1H NMR, 13C NMR, FT-IR, and X-ray diffraction. Density functional theory (DFT) calculations corroborate the molecular structure obtained through experimental methods, revealing detailed insights into the molecule's geometry, electronic structure, and stabilization interactions, such as hydrogen bonding and π–π stacking (Chen et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide or similar compounds often include oxidation processes. The oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, for example, generates products that vary based on the oxidant and reaction conditions, illustrating the reactivity and potential for derivatization of such molecules (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of compounds within this chemical class, such as solubility, crystalline structure, and melting point, are determined through solvent evaporation methods and detailed structural characterization. Such analyses provide foundational data for further chemical and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are crucial for understanding the potential utility of these compounds. Experimental and theoretical studies reveal insights into the electrophilic and nucleophilic nature of these molecules, charge transfer interactions, and their binding affinity towards biological targets.
Scientific Research Applications
Antiproliferative and Anticancer Activity
Research has demonstrated the synthesis of pyridine linked thiazole derivatives, showing promising antiproliferative activity against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7). The cytotoxicity properties of these compounds were assessed, revealing significant anticancer activity, with certain derivatives exhibiting low IC50 values, indicating potent efficacy comparable to standard drugs like 5-fluorouracil (Alaa M. Alqahtani & A. Bayazeed, 2020).
Synthesis and Structural Analysis
Another study focused on the synthesis, crystal structure, and vibrational properties of an imidazo[1,2-a]pyridine derivative, which plays a crucial role in chemical fields and serves as the core fragment of various drug molecules. This research provided insights into the molecular structure and stability of such compounds through comprehensive vibrational absorption bands and theoretical calculations (Dong-Mei Chen et al., 2021).
Antimicrobial and Antitumor Studies
Further investigations have revealed the antimicrobial and antitumor activities of zinc(II) complexes with pyridine thiazole derivatives. These studies indicated that metal complexes exhibited higher bioactivity compared to free ligands, with some compounds showing specificity for certain bacteria or cancer cell lines. This highlights the potential of these compounds in developing bioactive materials with novel properties (Zou Xun-Zhong et al., 2020).
Novel Syntheses and Biological Activities
Additional research has led to the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showcasing a range of biological activities. These studies emphasize the versatility of N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide and its analogs in yielding compounds with significant antitumor activity against various cell lines. The results suggest that modifications to the core structure can lead to enhanced biological properties, offering a promising avenue for the development of new therapeutic agents (M. Albratty, K. El-Sharkawy, & Shamsher Alam, 2017).
properties
IUPAC Name |
2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-3-2-4-15(9-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-14-5-7-20-8-6-14/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNUTCPYLGTYKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.